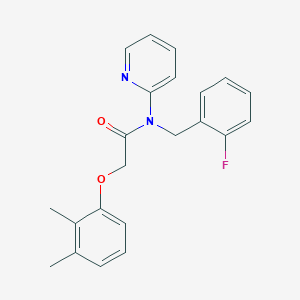
2-(2,3-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenoxy group, a fluorophenyl group, and a pyridinyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common starting materials include 2,3-dimethylphenol, 2-fluorobenzyl chloride, and 2-pyridylacetic acid. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2,3-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2,3-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-DIMETHYLPHENOXY)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE
- 2-(2,3-DIMETHYLPHENOXY)-N-[(2-BROMOPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE
Uniqueness
Compared to similar compounds, 2-(2,3-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE exhibits unique properties due to the presence of the fluorine atom. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C22H21FN2O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H21FN2O2/c1-16-8-7-11-20(17(16)2)27-15-22(26)25(21-12-5-6-13-24-21)14-18-9-3-4-10-19(18)23/h3-13H,14-15H2,1-2H3 |
InChI Key |
RXZDLHDTGDZXAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=CC=C2F)C3=CC=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















